Amlodipine besylate, (R)-
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Overview
Description
Amlodipine besylate, (R)- is a medication used to lower blood pressure and prevent chest pain.
Scientific Research Applications
Electrochemical Behavior and Determination in Biological Fluids
Amlodipine besylate's electrochemical behavior on a glassy carbon electrode was studied, revealing an oxidation process controlled by adsorption. This study optimized conditions for determining amlodipine besylate in biological fluids like urine and serum, proving useful for clinical drug monitoring (Gazy, 2004).
Quantitative Determination in Pharmaceutical Formulations
A reverse-phase high-performance liquid chromatography (RPHPLC) method was developed for assaying amlodipine besylate in various pharmaceutical formulations. This validated method offers accurate, precise, and reliable quantification for quality control (Hafez, 2014).
Method Validation for Tablet Assay
A method was validated for determining amlodipine content in tablets using ultraviolet spectrophotometry. This method is significant for pharmaceutical equivalence and dissolution profile studies of generic and similar drug products containing amlodipine besylate (Martinez et al., 2019).
Comparative Bioequivalence Studies
The pharmacokinetics of a new amlodipine formulation, amlodipine orotate, was compared to amlodipine besylate, revealing their bioequivalence. This study highlights the importance of understanding the pharmacokinetic properties of different amlodipine formulations (Kim et al., 2005).
Antioxidant Mechanism and Molecular Docking Studies
Quantum computational investigations on amlodipine besylate assessed its molecular structural properties, antioxidant properties, and interaction with Monoamine oxidase B. This provides insights into the potential therapeutic effects of amlodipine beyond its primary use (Hussan et al., 2019).
Formulation Development for Improved Dissolution Profile
Research focused on developing tablet formulations of S-(-)-amlodipine besylate for better hypertension management, aiming to reduce adverse effects associated with the racemic mixture of amlodipine. This study explored different formulation techniques to enhance drug dissolution and stability (Shaikh, 2016).
Properties
CAS No. |
828247-64-9 |
---|---|
Molecular Formula |
C26H31ClN2O8S |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl (4R)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m1./s1 |
InChI Key |
ZPBWCRDSRKPIDG-UNTBIKODSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amlodipine besylate, (R)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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